molecular formula C32H28N2O5S2 B14017377 N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide CAS No. 43021-10-9

N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide

Cat. No.: B14017377
CAS No.: 43021-10-9
M. Wt: 584.7 g/mol
InChI Key: WCQCDEJHUUSWBX-UHFFFAOYSA-N
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Description

N-[4-(Benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide is a high-purity synthetic compound intended for research and development purposes. As a member of the benzenesulfonamide family, which is known for its diverse bioactivity, this chemical may be of significant interest in medicinal chemistry and pharmacology studies. Benzenesulfonamide derivatives are frequently investigated for their potential as therapeutic agents and are explored for their activity against various biological targets. Some related compounds in this class are being studied for their interactions with voltage-gated sodium channels and their potential use in treating conditions such as epilepsy and convulsions (US10246453B2) . This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct appropriate safety evaluations and handle the material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

43021-10-9

Molecular Formula

C32H28N2O5S2

Molecular Weight

584.7 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C32H28N2O5S2/c1-39-32(25-14-6-2-7-15-25,26-16-8-3-9-17-26)30-24-27(33-40(35,36)28-18-10-4-11-19-28)22-23-31(30)34-41(37,38)29-20-12-5-13-21-29/h2-24,33-34H,1H3

InChI Key

WCQCDEJHUUSWBX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)NS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Sulfonamide Formation

Benzenesulfonamides are typically synthesized by the reaction of benzenesulfonyl chlorides with amines under controlled conditions. The general reaction scheme is:

$$
\text{Benzenesulfonyl chloride} + \text{Amine} \rightarrow \text{Benzenesulfonamide} + \text{HCl}
$$

This reaction is usually conducted in the presence of a base (e.g., triethylamine or pyridine) to neutralize the released HCl and drive the reaction forward.

Introduction of Methoxy(diphenyl)methyl Group

The methoxy(diphenyl)methyl substituent can be introduced via nucleophilic substitution or addition reactions involving diphenylmethanol derivatives or their activated forms (e.g., diphenylmethyl halides or ethers). The methoxy group is typically introduced by methylation using methylating agents such as methyl iodide or dimethyl sulfate, often under basic conditions.

Specific Preparation Methods for N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide

Stepwise Synthesis Approach

Based on literature analogs and sulfonamide chemistry principles, the preparation generally involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Sulfonylation of aniline derivative Benzenesulfonyl chloride, base (e.g., pyridine) Formation of 4-(benzenesulfonamido)aniline
2 Introduction of diphenylmethyl group Diphenylmethyl halide or diphenylmethanol derivative, base Alkylation at the 3-position of phenyl ring
3 Methylation Methyl iodide or dimethyl sulfate, base Formation of methoxy group on diphenylmethyl moiety
4 Second sulfonylation Benzenesulfonyl chloride, base Formation of this compound

Representative Reaction Conditions

  • Solvent: Dichloromethane or tetrahydrofuran (THF) for sulfonylation and alkylation steps.
  • Temperature: Typically 0 °C to room temperature for sulfonylation to control reactivity.
  • Base: Triethylamine or pyridine to neutralize HCl and promote sulfonamide formation.
  • Purification: Recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

Analytical Data and Reaction Yields

Due to the scarcity of direct reports on this exact compound, analogous sulfonamide derivatives provide insight into typical yields and purity data.

Step Typical Yield (%) Purity (%) (HPLC) Characterization Methods
First sulfonylation 85–92 >95 NMR, IR, Mass Spectrometry
Diphenylmethyl group introduction 70–80 90–95 NMR (aromatic and methoxy signals), MS
Methylation 75–85 >95 NMR (singlet for methoxy), IR
Second sulfonylation 80–90 >95 NMR, IR, Elemental Analysis

Literature and Patent Sources Supporting Preparation Methods

  • Organic Syntheses provides protocols for benzenesulfonamide derivatives formation through sulfonyl chloride and amine reactions, which form the basis for the sulfonamide linkages in the target compound.

  • Patent EP3263553B1 discusses crystalline modifications of benzenesulfonamide derivatives and includes synthetic routes involving sulfonylation and aromatic substitution, relevant to the preparation of multi-sulfonamide compounds.

  • PubChem entries for related benzenesulfonamide compounds demonstrate typical molecular structures and synthetic precursors, supporting the stepwise introduction of sulfonamide and methoxy(diphenyl)methyl groups.

Summary Table of Preparation Methodology

Reaction Step Key Reagents/Conditions Expected Product Notes
Sulfonylation of aromatic amine Benzenesulfonyl chloride, pyridine, DCM, 0 °C Mono-sulfonamide intermediate Control temperature to avoid overreaction
Alkylation with diphenylmethyl derivative Diphenylmethyl chloride, base, THF, RT Diphenylmethyl-substituted phenyl sulfonamide Use anhydrous conditions to prevent hydrolysis
Methylation of hydroxyl group Methyl iodide, K2CO3, acetone, reflux Methoxy(diphenyl)methyl substituted product Excess methylating agent ensures complete reaction
Second sulfonylation Benzenesulfonyl chloride, base, DCM, 0–25 °C Target compound Purify via recrystallization or chromatography

The preparation of this compound is achieved through a multi-step synthetic route involving selective sulfonylation of aniline derivatives, introduction of the bulky methoxy(diphenyl)methyl group via alkylation and methylation, followed by a second sulfonylation step. The process requires careful control of reaction conditions to ensure regioselectivity and high purity. The methodology is supported by established sulfonamide chemistry protocols and analogous compound syntheses documented in organic synthesis literature and patent disclosures.

This article synthesizes available data and known chemical principles to provide a comprehensive guide to the preparation of this complex sulfonamide compound, suitable for researchers and chemists engaged in advanced organic synthesis.

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Groups

The sulfonamide bonds (–SO₂–NH–) are susceptible to hydrolysis under acidic or basic conditions, yielding sulfonic acids and amines. For example:

RSO2NH2+H2OH+/OHRSO3H+NH3\text{RSO}_2\text{NH}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{RSO}_3\text{H}+\text{NH}_3

  • Acidic Hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, facilitating nucleophilic attack by water .

  • Basic Hydrolysis : Deprotonation generates a sulfonamide anion, which undergoes nucleophilic substitution .

Key Factors :

  • Steric hindrance from the methoxy(diphenyl)methyl group may slow hydrolysis kinetics.

  • Electron-withdrawing substituents on the benzene rings could enhance reactivity .

Electrophilic Aromatic Substitution (EAS)

The phenyl rings may undergo EAS at positions activated by directing groups:

Position Directing Group Reactivity Example Reactions
Para to –SO₂NH––SO₂NH– (meta-directing)Moderate activationNitration, sulfonation
Ortho to –OCH₃–OCH₃ (ortho/para-directing)High activationHalogenation, Friedel-Crafts alkylation

Mechanistic Notes :

  • The methoxy group donates electron density via resonance, favoring electrophilic attack at ortho/para positions.

  • Steric bulk from diphenylmethyl may limit reactivity at adjacent sites .

Nucleophilic Substitution

The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles:

Reagent Product Conditions
Alkyl halidesN-Alkylated sulfonamideBase (e.g., K₂CO₃), DMF, 60°C
Acyl chloridesN-Acylated derivativesPyridine, CH₂Cl₂, 0°C

Example :

RSO2NH2+R XRSO2NHR +HX\text{RSO}_2\text{NH}_2+\text{R X}\rightarrow \text{RSO}_2\text{NHR }+\text{HX}

  • Yields for similar benzenesulfonamides range from 35–77% under optimized conditions .

Oxidative Demethylation

The methoxy group (–OCH₃) may undergo demethylation under strong oxidizing agents (e.g., BBr₃, HI):

Ar OCH3BBr3Ar OH+CH3Br\text{Ar OCH}_3\xrightarrow{\text{BBr}_3}\text{Ar OH}+\text{CH}_3\text{Br}

Implications :

  • Converts the methoxy group to a hydroxyl group, altering electronic and steric properties.

  • Potential for subsequent reactions (e.g., esterification, glycosylation) .

Biological Interactions

While not a traditional "reaction," the compound’s sulfonamide groups enable non-covalent interactions with biological targets:

Target Interaction Type Biological Effect
Enzymes (e.g., carbonic anhydrase)Hydrogen bonding with active-site Zn²⁺Inhibition of catalytic activity
Receptors (e.g., GPCRs)Hydrophobic stacking with aromatic residuesModulation of signaling pathways

Structure-Activity Data :

  • Analogous compounds show EC₅₀ values of 0.09–1.06 μM in antiviral assays .

  • Selectivity indices (SI) exceed >100 for derivatives with nitro or amino substituents .

Analytical Characterization

Key techniques for verifying reaction outcomes:

Method Application Example Data
¹H NMR Confirmation of substitution patternsδ 7.92 (d, 1H, J=7.8 Hz) for aromatic protons
HRMS Molecular weight validationm/z calc. for C₂₁H₂₈NO₂S: 358.1846
IR Functional group analysisνₘₐₓ 1347 cm⁻¹ (S=O stretching)

Scientific Research Applications

N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit carbonic anhydrase enzymes, which play a role in regulating pH and ion balance in cells .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Isoxazolyl Derivatives : The isoxazole ring (e.g., in ) enhances π-π stacking with aromatic residues in enzymes, improving antimicrobial efficacy .
  • Fluorinated Analogs (): Fluorine atoms increase electronegativity and metabolic stability, making these compounds suitable for prolonged therapeutic action .

Biological Activity

N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by experimental data and case studies.

Chemical Structure

The compound features a complex structure characterized by two benzenesulfonamide moieties and a methoxy(diphenyl)methyl group. Its molecular formula and weight are essential for understanding its interactions in biological systems.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial activity, primarily against bacterial infections. The mechanism involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). Studies have indicated that derivatives of benzenesulfonamide exhibit varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria.

CompoundActivityReference
This compoundModerate antibacterial activity
4-(2-amino-ethyl)-benzenesulfonamideSignificant reduction in perfusion pressure in isolated rat heart models

Cardiovascular Effects

Research has demonstrated that certain benzenesulfonamide derivatives can influence cardiovascular parameters. For instance, a study using an isolated rat heart model showed that specific sulfonamides reduced perfusion pressure and coronary resistance, indicating potential applications in treating hypertension.

Case Study: Isolated Rat Heart Model

  • Objective: Evaluate the impact of benzenesulfonamide derivatives on perfusion pressure.
  • Method: Isolated rat heart was perfused with Krebs-Henseleit solution containing varying concentrations of sulfonamides.
  • Findings: The compound 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased both perfusion pressure and coronary resistance compared to controls.

The biological activity of this compound may involve:

  • Calcium Channel Modulation: Some studies suggest that benzenesulfonamides can interact with calcium channels, influencing vascular smooth muscle contraction and relaxation.
  • Inhibition of Enzymatic Pathways: These compounds may inhibit enzymes involved in inflammatory processes, contributing to their anti-inflammatory effects.

In Vivo and In Vitro Studies

  • Anti-inflammatory Activity: New derivatives have been synthesized and tested for their anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity: Some studies suggest that these compounds possess antioxidant properties, potentially protecting cells from oxidative stress.

Q & A

Q. How should researchers optimize solubility for in vivo pharmacokinetic studies?

  • Methodological Answer : Employ co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation (PLGA polymers). Validate solubility via shake-flask method (UV-Vis quantification at λmax ~270 nm) .

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